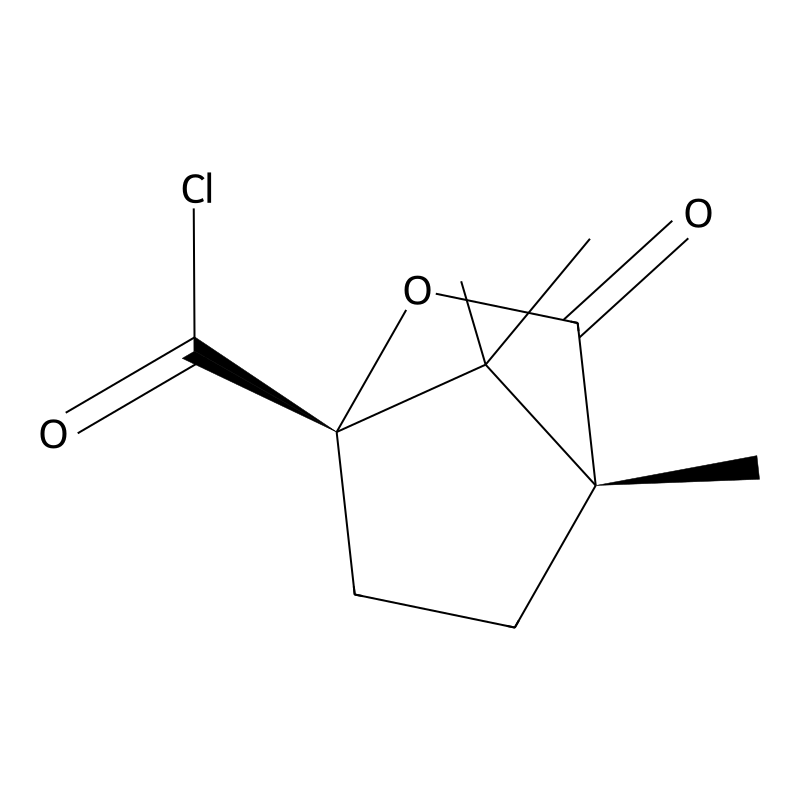

(1S)-(-)-Camphanic chloride

Content Navigation

- 1. General Information

- 2. Baseline Overview: (1S)-(-)-Camphanic Chloride (CAS 39637-74-6) as a Premium Chiral Derivatizing Agent

- 3. Why Generic Substitution Fails: The Limitations of Mosher's Reagent and Direct Chiral Chromatography

- 4. Quantitative Evidence Guide: (1S)-(-)-Camphanic Chloride vs. Standard CDAs

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(1S)-(-)-Camphanic chloride is a highly reactive, optically pure bicyclic acyl chloride utilized globally as a premier chiral derivatizing agent (CDA) and resolving reagent. By reacting quantitatively with primary and secondary amines or alcohols, it converts racemic mixtures into stable diastereomeric amides and esters. Unlike free chiral acids, its acid chloride functional group allows for direct, rapid derivatization without the use of coupling reagents, ensuring high yields and minimal side reactions [1]. Commercially procured for both analytical enantiomeric excess (ee) determination via HPLC/GC/NMR and preparative-scale chiral resolution, its rigid stereochemical framework and robust UV absorbance make it a critical raw material for pharmaceutical QA/QC and asymmetric synthesis workflows[2].

References

- [1] S. Dixit et al., 'High-Performance Liquid Chromatography for Analytical and Small-Scale Preparative Separation of (R,S)-Mexiletine', Chromatographia, 2018.

- [2] O. Chantarasriwong et al., 'Chiral resolution of a caged xanthone and evaluation across a broad spectrum of breast cancer subtypes', Bioorganic & Medicinal Chemistry, 2019.

Why Generic Substitution Fails: The Limitations of Mosher's Reagent and Direct Chiral Chromatography

When selecting a method for enantiomeric resolution, buyers often consider direct chiral high-performance liquid chromatography (HPLC), free chiral acids, or the ubiquitous Mosher's acid chloride (MTPA-Cl). However, direct chiral HPLC columns are capital-intensive, suffer from limited column lifespans, and frequently fail to resolve highly polar or sterically hindered stereoisomers [1]. Substituting with free chiral acids (e.g., Mandelic acid) requires the addition of coupling agents like EDC or DCC, which complicate the reaction matrix and reduce derivatization yields[3]. While MTPA-Cl is a standard for NMR, it frequently yields oily diastereomers that are impossible to separate via fractional crystallization, forcing reliance on expensive preparative chromatography. In contrast, (1S)-(-)-Camphanic chloride consistently forms highly crystalline derivatives, enabling scalable, low-cost preparative resolution via simple recrystallization[2].

References

- [1] S. Dixit et al., 'High-Performance Liquid Chromatography for Analytical and Small-Scale Preparative Separation of (R,S)-Mexiletine', Chromatographia, 2018.

- [2] O. Chantarasriwong et al., 'Chiral resolution of a caged xanthone and evaluation across a broad spectrum of breast cancer subtypes', Bioorganic & Medicinal Chemistry, 2019.

- [3] Patent WO2013008044A1, 'Synthesis of (+) and (-) 1-(5,5-diphenyltetrahydrofuran-3-yl)-n,n-dimethylmethanamine', WIPO, 2013.

Superior HPLC Separation Factor and Resolution vs. (S)-TFPC

In comparative HPLC studies for the enantioseparation of primary amines (e.g., Mexiletine), derivatization with (1S)-(-)-Camphanic chloride yielded significantly higher resolution (Rs > 2.0) and separation factors (α > 1.20) compared to (S)-(-)-(N)-trifluoroacetyl prolyl chloride ((S)-TFPC). The rigid bicyclic structure of the camphanic moiety enhances differential interaction with the stationary phase, allowing baseline separation of diastereomers under standard reversed-phase conditions [1].

| Evidence Dimension | Chromatographic Resolution (Rs) and Separation Factor (α) |

| Target Compound Data | Rs > 2.0, α > 1.20 (Camphanic chloride derivatives) |

| Comparator Or Baseline | (S)-TFPC derivatives (Lower Rs and α values) |

| Quantified Difference | Baseline resolution achieved with Camphanic chloride, outperforming (S)-TFPC under identical gradient elution conditions |

| Conditions | Reversed-phase HPLC (aq TFA/MeCN mobile phase) with UV detection at 210 nm |

Procurement of (1S)-(-)-Camphanic chloride enables robust, baseline resolution of trace enantiomers using standard, cost-effective achiral HPLC columns.

Scalable Preparative Resolution via Fractional Crystallization

Unlike Mosher's acid chloride (MTPA-Cl), which frequently yields oily diastereomers that require costly preparative chromatography, (1S)-(-)-Camphanic chloride consistently forms highly crystalline diastereomeric esters and amides. In the resolution of complex APIs and caged xanthones, camphanic derivatization allowed for simple selective crystallization in solvents like ethanol or acetonitrile, achieving >99% enantiomeric excess (ee) without chromatographic separation [1]. The native enantiomers are subsequently recovered in high yield (>98%) via mild hydrolysis[2].

| Evidence Dimension | Physical state and isolability of diastereomers |

| Target Compound Data | Highly crystalline solids allowing >99% ee via recrystallization |

| Comparator Or Baseline | MTPA-Cl (Mosher's reagent) derivatives (Typically oils requiring preparative HPLC) |

| Quantified Difference | Eliminates the need for preparative chromatography, reducing downstream purification costs |

| Conditions | Derivatization of racemic alcohols/amines followed by crystallization in standard organic solvents |

For industrial scale-up, the ability to resolve enantiomers via simple crystallization rather than expensive preparative chromatography drastically reduces manufacturing costs.

Ultra-Low Limit of Detection (LOD) for Trace Impurity Profiling

For regulatory compliance in pharmaceutical manufacturing, trace enantiomeric impurities must be quantified accurately. Derivatization with (1S)-(-)-Camphanic chloride imparts strong UV chromophore characteristics and improves retention on reversed-phase columns. This results in highly sensitive detection limits, with LODs reaching as low as 45-80 ng/mL for amine diastereomers, significantly outperforming direct analysis on many chiral stationary phases [1]. Furthermore, the derivatization proceeds rapidly without the need for coupling agents, ensuring quantitative conversion [2].

| Evidence Dimension | Limit of Detection (LOD) in HPLC-UV |

| Target Compound Data | 45 - 80 ng/mL |

| Comparator Or Baseline | Direct chiral stationary phase analysis or weaker chromophore CDAs |

| Quantified Difference | Provides highly sensitive trace detection in the nanogram per milliliter range |

| Conditions | HPLC-UV at 210 nm, reversed-phase C18 column |

Allows QA/QC laboratories to meet stringent ICH guidelines for enantiomeric impurity reporting using standard HPLC-UV equipment.

High-Yield Kinetic Resolution During Derivatization

During the derivatization of certain racemic amines, (1S)-(-)-Camphanic chloride exhibits pronounced kinetic resolution capabilities. Because the (R)- and (S)-enantiomers react at different rates with the bulky camphanic chloride (e.g., one enantiomer reacting up to six times faster), the derivatization step itself can yield a diastereomeric excess (de) of up to 74% before any physical separation is performed [1]. This pre-enrichment significantly reduces the burden on subsequent crystallization or chromatographic steps.

| Evidence Dimension | Kinetic resolution (Diastereomeric excess prior to separation) |

| Target Compound Data | Up to 74% de achieved during the reaction step |

| Comparator Or Baseline | Standard non-differentiating derivatization (0% de prior to separation) |

| Quantified Difference | 6-fold difference in reaction rates between enantiomers |

| Conditions | Sub-stoichiometric derivatization in the absence of strong base catalysts |

Reduces solvent usage and processing time by pre-enriching the desired enantiomer during the chemical tagging phase.

Preparative-Scale Resolution of Pharmaceutical Intermediates

Because (1S)-(-)-Camphanic chloride consistently forms highly crystalline diastereomers, it is the reagent of choice for the large-scale resolution of racemic alcohols and amines. Industrial chemists can bypass expensive preparative chiral HPLC by derivatizing the racemate, performing a simple fractional crystallization in solvents like ethanol or acetonitrile to achieve >99% ee, and subsequently recovering the pure native enantiomer via mild hydrolysis [2].

Trace Enantiomeric Impurity Profiling in QA/QC

For regulatory compliance, QA/QC laboratories must quantify trace chiral impurities. The strong UV absorbance and excellent reversed-phase retention of camphanic derivatives allow for Limits of Detection (LOD) as low as 45 ng/mL. This enables the robust, baseline separation of enantiomers using standard, cost-effective achiral C18 columns, eliminating the need for specialized chiral stationary phases [1].

Absolute Configuration Determination via NMR

In structural elucidation workflows, (1S)-(-)-Camphanic chloride serves as a powerful alternative to MTPA-Cl. Its rigid, sterically demanding bicyclic structure induces significant magnetic anisotropy, leading to distinct chemical shift dispersions between diastereomers in 1H and 13C NMR. This is particularly useful for sterically hindered secondary alcohols where Mosher's ester analysis may yield ambiguous results [3].

References

- [1] S. Dixit et al., 'High-Performance Liquid Chromatography for Analytical and Small-Scale Preparative Separation of (R,S)-Mexiletine', Chromatographia, 2018.

- [2] O. Chantarasriwong et al., 'Chiral resolution of a caged xanthone and evaluation across a broad spectrum of breast cancer subtypes', Bioorganic & Medicinal Chemistry, 2019.

- [3] Patent WO2013008044A1, 'Synthesis of (+) and (-) 1-(5,5-diphenyltetrahydrofuran-3-yl)-n,n-dimethylmethanamine', WIPO, 2013.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Dates

Explore Compound Types